An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2-hydroxybenzoate
An In-depth Technical Guide to the Physical Properties of Methyl 4-fluoro-2-hydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical properties of Methyl 4-fluoro-2-hydroxybenzoate (CAS No. 392-04-1), a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. This document delves into its fundamental physicochemical characteristics, including molecular and structural information, thermodynamic properties, solubility profile, and spectral data. The causality behind experimental choices for determining these properties is explained, and detailed, self-validating protocols are provided. This guide is intended to be an essential resource for researchers and professionals involved in the handling, characterization, and application of this compound, ensuring scientific integrity and facilitating its effective use in drug discovery and development.
Introduction: The Significance of Methyl 4-fluoro-2-hydroxybenzoate
Methyl 4-fluoro-2-hydroxybenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. The presence of a fluorine atom, a hydroxyl group, and a methyl ester on the benzene ring imparts unique reactivity and properties to the molecule. The fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A thorough understanding of its physical properties is paramount for its efficient use in synthetic protocols, for the characterization of its derivatives, and for ensuring safe handling and storage. This guide aims to provide a detailed and practical understanding of these properties, grounded in established scientific principles and experimental techniques.
Core Physical and Chemical Properties
A foundational understanding of a compound's basic physical and chemical properties is crucial for its application in a laboratory setting. These properties dictate its behavior in different environments and are the first parameters to be determined for any new chemical entity.
Molecular and Structural Information
The identity and basic characteristics of Methyl 4-fluoro-2-hydroxybenzoate are summarized in the table below. This information is fundamental for stoichiometric calculations, structural elucidation, and database searches.
| Property | Value | Source |
| Chemical Name | Methyl 4-fluoro-2-hydroxybenzoate | [1] |
| CAS Number | 392-04-1 | [1] |
| Molecular Formula | C₈H₇FO₃ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Appearance | Off-white to light yellow/brown crystalline solid | [2] |
| Canonical SMILES | COC(=O)C1=C(C=C(C=C1)F)O | |
| InChI Key | WPWUDDDJTIZBGL-UHFFFAOYSA-N |
Thermodynamic Properties
The melting and boiling points are critical indicators of the purity of a crystalline solid and provide insights into the strength of its intermolecular forces.
| Property | Value | Source |
| Melting Point | 38-40 °C | [2] |
| Boiling Point | 225 °C | [2] |
The relatively low melting point indicates that the intermolecular forces, while significant enough for it to be a solid at room temperature, are not as strong as in more highly substituted or larger aromatic compounds. The presence of both a hydrogen bond donor (hydroxyl group) and acceptors (hydroxyl and carbonyl oxygens) contributes to its solid state.
Experimental Determination of Physical Properties
The accurate determination of physical properties is the cornerstone of chemical characterization. The following section outlines the standardized protocols for measuring the key physical parameters of Methyl 4-fluoro-2-hydroxybenzoate.
Melting Point Determination
The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound, while a broad and depressed melting range suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This method relies on heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.
Figure 1: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
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Fine Powder: Grinding the sample ensures uniform heat distribution.
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Slow Heating Rate: A slow heating rate near the melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate reading. Rapid heating can cause a lag in the thermometer's response, resulting in an erroneously high and broad melting range.
Boiling Point Determination
While Methyl 4-fluoro-2-hydroxybenzoate is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure and for assessing its thermal stability.
Experimental Protocol: Thiele Tube Method
This micro-scale method is suitable for determining the boiling point of small quantities of a substance.
Figure 2: Workflow for Boiling Point Determination using a Thiele Tube.
Causality Behind Experimental Choices:
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Inverted Capillary Tube: The inverted capillary tube traps vapor from the boiling liquid. The continuous stream of bubbles indicates that the vapor pressure of the liquid equals the external atmospheric pressure.
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Recording on Cooling: The most accurate measurement is obtained upon cooling because at this point, the vapor pressure of the liquid is just below the atmospheric pressure, allowing the external pressure to force the liquid into the capillary. This avoids issues with superheating that can occur during active boiling.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, purification, and bioavailability.
| Solvent | Predicted Solubility | Rationale |
| Water | Slightly soluble | The polar hydroxyl and ester groups can form hydrogen bonds with water, but the aromatic ring is hydrophobic. The fluorine atom can slightly increase water solubility due to its electronegativity. For comparison, methylparaben has a water solubility of about 0.25 g/100 mL at 25°C. |
| Ethanol, Methanol | Freely soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the hydroxyl and ester functionalities. |
| Acetone, Ethyl Acetate | Soluble | These polar aprotic solvents can act as hydrogen bond acceptors for the hydroxyl group and can solvate the ester group. |
| Dichloromethane, Chloroform | Soluble | These non-polar solvents can interact with the aromatic ring through van der Waals forces. |
| Hexane, Toluene | Sparingly soluble to insoluble | These non-polar solvents have limited ability to solvate the polar functional groups of the molecule. |
Experimental Protocol: General Method for Solubility Determination
A common method to determine solubility is the shake-flask method.
Figure 3: Workflow for Solubility Determination by the Shake-Flask Method.
Causality Behind Experimental Choices:
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Excess Solid: Using an excess of the solid ensures that the solution becomes saturated.
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Prolonged Agitation at Constant Temperature: This is to ensure that the system reaches a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Temperature control is critical as solubility is temperature-dependent.
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Filtration: Filtration is essential to prevent undissolved solid particles from being included in the analyzed sample, which would lead to an overestimation of the solubility.
Spectroscopic Characterization
Spectroscopic techniques provide a "fingerprint" of a molecule, allowing for its unambiguous identification and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides information about the chemical environment of individual atoms.
Predicted ¹H NMR Spectrum (in CDCl₃):
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~10-12 ppm (singlet, 1H): This broad singlet corresponds to the phenolic hydroxyl proton (-OH). Its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding.
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~7.8-7.9 ppm (doublet of doublets, 1H): Aromatic proton ortho to the ester group.
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~6.6-6.8 ppm (multiplet, 2H): Aromatic protons ortho and meta to the fluorine atom.
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~3.9 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃).
Predicted ¹³C NMR Spectrum (in CDCl₃):
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~170 ppm: Carbonyl carbon of the ester group.
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~160-165 ppm (doublet, J_CF ≈ 250 Hz): Aromatic carbon directly attached to the fluorine atom. The large coupling constant is characteristic of a direct C-F bond.
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~110-140 ppm: Other aromatic carbons.
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~52 ppm: Carbon of the methyl ester group.
Experimental Protocol: Acquiring NMR Spectra
Figure 4: General Workflow for Acquiring NMR Spectra.
Causality Behind Experimental Choices:
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Deuterated Solvent: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum that would obscure the signals of the analyte.
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Internal Standard (TMS): Tetramethylsilane (TMS) is used as an internal standard because its protons are highly shielded and resonate at a position (0 ppm) that rarely overlaps with the signals of most organic compounds.
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Shimming: Shimming the magnetic field is crucial to achieve a homogeneous magnetic field across the sample, which results in sharp and well-resolved NMR signals.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Expected Key IR Absorption Bands (in KBr or Nujol):
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3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.
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~1680-1710 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl group.
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~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
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~1200-1300 cm⁻¹: C-O stretching vibrations of the ester and phenol groups.
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~1100-1200 cm⁻¹: C-F stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern.
Expected Fragmentation Pattern (Electron Ionization - EI):
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Molecular Ion Peak (M⁺): m/z = 170, corresponding to the intact molecule with one electron removed.
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Major Fragments:
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m/z = 139: Loss of a methoxy radical (•OCH₃) from the molecular ion.
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m/z = 111: Loss of a carboxyl group (•COOCH₃) from the molecular ion.
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Safety and Handling
Based on available safety data, Methyl 4-fluoro-2-hydroxybenzoate should be handled with care.
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Hazard Classifications: Acute Toxicity, Oral (Category 4), Serious Eye Damage (Category 1).
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Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).
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Precautionary Statements:
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
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P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
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Storage: Store in a well-ventilated place. Keep container tightly closed. It is classified as a combustible solid.
Conclusion
This technical guide has provided a detailed examination of the key physical properties of Methyl 4-fluoro-2-hydroxybenzoate. By understanding its molecular structure, thermodynamic behavior, solubility, and spectroscopic characteristics, researchers and drug development professionals can better utilize this important chemical intermediate. The provided experimental protocols offer a standardized approach to verifying these properties, ensuring data integrity and reproducibility. As with any chemical compound, adherence to safety guidelines is paramount for its responsible use in the laboratory.
References
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Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]
